molecular formula C17H12Cl2N2OS2 B2686102 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-54-3

2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2686102
CAS No.: 338957-54-3
M. Wt: 395.32
InChI Key: RCHQKDWQDIKTMW-UHFFFAOYSA-N
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Description

    Reactants: 2-chlorophenylthiazole, sodium sulfide

    Conditions: Reflux in ethanol

    Product: 2-[(2-chlorophenyl)sulfanyl]thiazole

  • Step 3: Acetylation

      Reactants: 2-[(2-chlorophenyl)sulfanyl]thiazole, acetic anhydride

      Conditions: Reflux in acetic acid

      Product: 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Mechanism of Action

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzyl chloride and thiourea can yield the thiazole ring, which is then further functionalized.

    • Step 1: Formation of Thiazole Ring

        Reactants: 2-chlorobenzyl chloride, thiourea

        Conditions: Reflux in ethanol or another suitable solvent

        Product: 2-chlorophenylthiazole

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

        Conditions: Mild to moderate temperatures

    • Reduction: : Reduction reactions can target the thiazole ring or the chlorinated phenyl groups.

        Reagents: Sodium borohydride, lithium aluminum hydride

        Conditions: Low temperatures, inert atmosphere

    • Substitution: : The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

        Reagents: Sodium methoxide, potassium tert-butoxide

        Conditions: Reflux in polar aprotic solvents

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Reduced thiazole derivatives, dechlorinated phenyl derivatives

      Substitution: Methoxy-substituted phenyl derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology

    Biologically, this compound has shown potential as an antimicrobial agent. The presence of the thiazole ring and chlorinated phenyl groups contributes to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine

    In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry

    Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • 2-[(2-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
    • 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

    Uniqueness

    Compared to similar compounds, 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of its chlorinated phenyl groups and the thiazole ring

    Properties

    IUPAC Name

    2-(2-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H12Cl2N2OS2/c18-12-7-5-11(6-8-12)14-9-24-17(20-14)21-16(22)10-23-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,20,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCHQKDWQDIKTMW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H12Cl2N2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    395.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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